1-Chloroestradiol
Description
1-Chloroestradiol is a halogenated derivative of 17β-estradiol, a natural estrogen hormone. The substitution of a chlorine atom at the 1-position of the steroidal structure modifies its physicochemical and pharmacological properties. This compound is primarily used in research settings to study estrogen receptor (ER) interactions and the effects of halogenation on steroid activity .
Properties
CAS No. |
95846-28-9 |
|---|---|
Molecular Formula |
C18H23ClO2 |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
(8S,9S,13S,14S,17S)-1-chloro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23ClO2/c1-18-7-6-13-12(14(18)4-5-16(18)21)3-2-10-8-11(20)9-15(19)17(10)13/h8-9,12-14,16,20-21H,2-7H2,1H3/t12-,13+,14+,16+,18+/m1/s1 |
InChI Key |
CKBZCMHPOSSDAN-PEEYHIECSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)Cl |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4)O)Cl |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4)O)Cl |
Synonyms |
1-chloroestradiol |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Estradiol Derivatives
1-Chloroestradiol belongs to a class of halogenated estradiol analogs. Below is a comparative analysis with structurally similar compounds:
Table 1: Comparison of this compound with Estradiol Derivatives
Key Observations :
- Positional Effects : Chlorination at position 1 (vs. 2) may lead to distinct receptor interactions due to differences in steric hindrance and electronic distribution. For example, 2-chloroestradiol shows markedly reduced ER binding compared to this compound, as demonstrated in specificity assays .
- Halogen Type : Fluorine’s smaller atomic radius and higher electronegativity (in 1-fluoroestradiol) may preserve partial ER affinity, whereas chlorine’s bulkiness likely disrupts binding .
Pharmacokinetic and Metabolic Comparisons
Limitations :
- Structural similarity to regulated compounds (e.g., 1-testosterone ) necessitates stringent compliance with forensic and research guidelines.
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